molecular formula C8H8FNO2 B14850701 (2-Fluoro-6-methylpyridin-4-YL)acetic acid

(2-Fluoro-6-methylpyridin-4-YL)acetic acid

Katalognummer: B14850701
Molekulargewicht: 169.15 g/mol
InChI-Schlüssel: LIGQTJYSAXKBQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Fluoro-6-methylpyridin-4-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 6-position, and an acetic acid moiety at the 4-position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-methylpyridin-4-YL)acetic acid can be achieved through several synthetic routes. One common method involves the halogenation of 2,6-dimethylpyridine followed by a nucleophilic substitution reaction to introduce the fluorine atom. The resulting intermediate can then be subjected to a carboxylation reaction to form the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and carboxylation processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluoro-6-methylpyridin-4-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2-Fluoro-6-methylpyridin-4-YL)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2-Fluoro-6-methylpyridin-4-YL)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoropyridine: Lacks the methyl and acetic acid groups, making it less versatile in synthetic applications.

    6-Methylpyridine: Lacks the fluorine and acetic acid groups, resulting in different chemical reactivity.

    4-Pyridinecarboxylic acid: Lacks the fluorine and methyl groups, affecting its biological activity.

Uniqueness

(2-Fluoro-6-methylpyridin-4-YL)acetic acid is unique due to the combination of the fluorine, methyl, and acetic acid groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C8H8FNO2

Molekulargewicht

169.15 g/mol

IUPAC-Name

2-(2-fluoro-6-methylpyridin-4-yl)acetic acid

InChI

InChI=1S/C8H8FNO2/c1-5-2-6(4-8(11)12)3-7(9)10-5/h2-3H,4H2,1H3,(H,11,12)

InChI-Schlüssel

LIGQTJYSAXKBQR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=N1)F)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.